molecular formula C22H24N2O6 B558380 Boc-Asn(Xan)-OH CAS No. 65420-40-8

Boc-Asn(Xan)-OH

Cat. No.: B558380
CAS No.: 65420-40-8
M. Wt: 412,22 g/mole
InChI Key: YMGDQLXBNMRJMR-HNNXBMFYSA-N
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Description

Boc-Asn(Xan)-OH, also known as tert-butoxycarbonyl-L-asparagine, is a derivative of the amino acid asparagine. It is commonly used in peptide synthesis as a protected form of asparagine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asn(Xan)-OH typically involves the protection of the amino group of asparagine with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of Boc2O, followed by elimination of a carbonate ion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The protected amino acid is attached to a resin, and the Boc group is introduced using Boc2O. The resin-bound peptide is then cleaved and deprotected to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

Boc-Asn(Xan)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction results in the formation of the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form peptide bonds.

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    N,N-Diisopropylethylamine (DIPEA): Used as a base in various reactions.

Major Products Formed

    Free Amino Group: Formed after deprotection of the Boc group.

    Peptide Bonds: Formed during coupling reactions with other amino acids or peptides.

Scientific Research Applications

Boc-Asn(Xan)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Industrial Applications: The compound is used in the production of various biopharmaceuticals and diagnostic agents.

Mechanism of Action

The primary mechanism of action of Boc-Asn(Xan)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Boc-Asn(Xan)-OH can be compared with other protected amino acids, such as:

    Cbz-Asn(Xan)-OH: Uses the carbobenzoxy (Cbz) group as a protecting group. The Cbz group is stable under acidic conditions but can be removed by catalytic hydrogenation.

    Fmoc-Asn(Xan)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions using piperidine.

Uniqueness

This compound is unique due to the stability and ease of removal of the Boc group under acidic conditions. This makes it particularly suitable for use in solid-phase peptide synthesis, where mild deprotection conditions are required.

List of Similar Compounds

  • Cbz-Asn(Xan)-OH
  • Fmoc-Asn(Xan)-OH
  • Alloc-Asn(Xan)-OH

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDQLXBNMRJMR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65420-40-8
Record name Boc-L-Asparagine(Xanthyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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